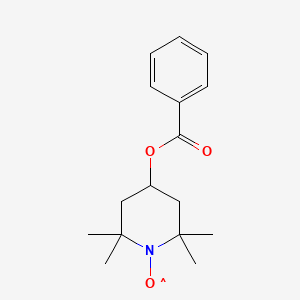

4-苯甲酰氧基-TEMPO

描述

4-Benzoyloxy-TEMPO is a member of the class of piperidines that is TEMPO carrying a benzoyloxy group at position 4. It has a role as a radical scavenger and a spin probe .

Synthesis Analysis

The free radical 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4B-TEMPO) is active as an electrocatalyst for primary alcohol oxidations when immobilised at an electrode surface and immersed into an aqueous carbonate buffer solution . The synthesis of 4-Benzoyloxy-TEMPO involves the ring-opening polymerization of stable radical monomers initiated by potassium tert-butoxide .Molecular Structure Analysis

The molecular formula of 4-Benzoyloxy-TEMPO is C16H22NO3 .Chemical Reactions Analysis

The free radical 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4B-TEMPO) is commonly used as a stable redox catalyst that mediates alcohol hydroxyl group oxidation to aldehydes and in some cases to carboxylic acids .Physical And Chemical Properties Analysis

The melting point of 4-Benzoyloxy-TEMPO is 99-101 °C (lit.) . The molecular weight is 276.351 .科学研究应用

Organic Synthesis and Catalysis

4-Benzoyloxy-TEMPO is used in organic synthesis and catalysis . It is employed as a reagent in organic synthesis . The TEMPO-mediated oxidation process has excellent outcomes, but it has drawbacks for the environment due to the usage of halogenated chemicals, challenges with recycling (closed-loop operations), and high costs .

Radical Scavenger

One of the primary applications of 4-Benzoyloxy-TEMPO is its ability to scavenge free radicals. This makes it a valuable tool in various scientific research fields where controlling or understanding radical behavior is crucial.

Electrode in All-Organic Radical Batteries

4-Benzoyloxy-TEMPO is employed as an electrode in all-organic radical batteries . This application takes advantage of its stable aminoxyl radical property .

Radical Marker

4-Benzoyloxy-TEMPO is used as a radical marker . This application is particularly useful in studies involving electron spin resonance spectroscopy .

Structural Probe for Biological Systems

In conjunction with electron spin resonance spectroscopy, 4-Benzoyloxy-TEMPO is used as a structural probe for biological systems . This allows researchers to gain insights into the structure and behavior of biological systems .

Mediator in Controlled Radical Polymerization

4-Benzoyloxy-TEMPO acts as a mediator in controlled radical polymerization . This application is particularly important in the field of polymer chemistry .

Electrocatalyst for Primary Alcohol Oxidations

The free radical 4-benzoyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4B-TEMPO) is active as an electrocatalyst for primary alcohol oxidations when immobilised at an electrode surface and immersed into an aqueous carbonate buffer solution .

Electrocatalytic Carbohydrate Oxidation

4-Benzoyloxy-TEMPO is used in the enzymeless and operationally simple electrocatalytic oxidation of carbohydrates . This application is particularly useful in the field of carbohydrate chemistry .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

属性

InChI |

InChI=1S/C16H22NO3/c1-15(2)10-13(11-16(3,4)17(15)19)20-14(18)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEDTBDGYVATPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)OC(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385861 | |

| Record name | [4-(Benzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzoyloxy-TEMPO | |

CAS RN |

3225-26-1 | |

| Record name | [4-(Benzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-λ1-oxidanyl-2,2,6,6-tetramethylpiperidin-4-yl) benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Benzoyloxy-TEMPO facilitate alcohol oxidation, and what computational methods are used to study this?

A: 4-Benzoyloxy-TEMPO acts as a catalyst in the oxidation of alcohols, a vital chemical transformation. It participates in a redox cycle, where it first oxidizes the alcohol substrate and is subsequently regenerated by a co-oxidant. Density Functional Theory (DFT) calculations, specifically using the rB3LYP/6-311+G(d,p)/cpcm=water/T=298.15K protocol [], have been instrumental in understanding the reaction mechanism. These calculations provided insights into the thermodynamics of the oxidation reaction, particularly the key hydride transfer step, for various primary alcohols reacting with the 4-Benzoyloxy-TEMPO+ cation in the presence of a NaCO3- anion [].

Q2: Can you elaborate on the use of 4-Benzoyloxy-TEMPO in heterogeneous catalysis, and how does the choice of support material impact its performance?

A: 4-Benzoyloxy-TEMPO demonstrates promise in heterogeneous catalysis when incorporated into a Polymer of Intrinsic Microporosity (PIM) [, ]. This immobilization strategy offers several advantages, including catalyst reusability and easier product separation. Importantly, the PIM matrix exhibits a size-selective effect, influencing the substrate scope and reaction outcome. This selectivity arises from the varying diffusion rates of different alcohol substrates within the porous PIM network, impacting their access to the catalytic sites []. This highlights the significant role of support material selection in tuning the catalytic performance of 4-Benzoyloxy-TEMPO in heterogeneous systems.

Q3: Beyond its catalytic applications, how does 4-Benzoyloxy-TEMPO interact with ionic liquids, and what techniques are used to study these interactions?

A: The interaction of 4-Benzoyloxy-TEMPO with ionic liquids, specifically 1-ethyl-3-methylimidazolium bis(trifluoromethyl sulfonyl)imide (Emim-Tf2N), has been investigated using Nuclear Magnetic Resonance (NMR) and Dynamic Nuclear Polarization (DNP) techniques []. These studies revealed the complex dynamics of 4-Benzoyloxy-TEMPO within the ionic liquid, with its size and chemical properties influencing the dominant interaction mechanisms, including the Overhauser effect and the solid effect []. Combining EPR, DNP, and NMR relaxation dispersion analyses provided valuable information about the rotational and translational dynamics of 4-Benzoyloxy-TEMPO within the ionic liquid environment, highlighting the importance of such interactions for understanding its behavior in these complex systems [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。